Difluoro(phenylsulfanyl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(phenylsulfanyl)acetyl chloride, also known as DFSCl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFSCl is a versatile reagent that can be used in various chemical reactions, making it a valuable tool for organic chemists. In
Wissenschaftliche Forschungsanwendungen
Difluoro(phenylsulfanyl)acetyl chloride has been extensively used in scientific research due to its unique properties. It can be used as a reagent in various chemical reactions, such as the synthesis of α,α-difluoro-β-ketoesters, α,α-difluoro-β-ketophosphonates, and α,α-difluoro-β-ketoamides. Difluoro(phenylsulfanyl)acetyl chloride can also be used as a fluorinating agent in the synthesis of various organic compounds. Moreover, Difluoro(phenylsulfanyl)acetyl chloride has been used in the development of new drugs and pharmaceuticals due to its ability to modify the structure of biologically active molecules.
Wirkmechanismus
Difluoro(phenylsulfanyl)acetyl chloride is a reactive compound that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. The mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride depends on the reaction it is involved in. For example, in the synthesis of α,α-difluoro-β-ketoesters, Difluoro(phenylsulfanyl)acetyl chloride reacts with a β-ketoester in the presence of a base to form an enolate intermediate, which then undergoes nucleophilic substitution with an alkyl halide to yield the final product.
Biochemical and Physiological Effects
Difluoro(phenylsulfanyl)acetyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Difluoro(phenylsulfanyl)acetyl chloride can modify the structure of biologically active molecules, which can lead to changes in their activity and efficacy. Therefore, Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
Difluoro(phenylsulfanyl)acetyl chloride has several advantages as a reagent in lab experiments. It is a versatile compound that can be used in various chemical reactions, and it yields high purity products. Moreover, Difluoro(phenylsulfanyl)acetyl chloride is stable and easy to handle. However, Difluoro(phenylsulfanyl)acetyl chloride also has some limitations. It is a highly reactive compound that can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
Zukünftige Richtungen
Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in various scientific research applications. Some of the future directions for Difluoro(phenylsulfanyl)acetyl chloride research include:
1. Development of new synthetic methods using Difluoro(phenylsulfanyl)acetyl chloride as a reagent.
2. Investigation of the biochemical and physiological effects of Difluoro(phenylsulfanyl)acetyl chloride.
3. Development of new drugs and pharmaceuticals using Difluoro(phenylsulfanyl)acetyl chloride as a modifying agent.
4. Exploration of the potential of Difluoro(phenylsulfanyl)acetyl chloride in the field of fluorine chemistry.
5. Investigation of the mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride in various chemical reactions.
Conclusion
Difluoro(phenylsulfanyl)acetyl chloride is a versatile reagent that has gained significant attention in scientific research due to its unique properties and potential applications. Difluoro(phenylsulfanyl)acetyl chloride can be synthesized efficiently and yields high purity products, making it suitable for various scientific research applications. Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals, and its future directions include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential in the field of fluorine chemistry.
Synthesemethoden
Difluoro(phenylsulfanyl)acetyl chloride can be synthesized by reacting difluoroacetic anhydride with thiophenol in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of Difluoro(phenylsulfanyl)acetyl chloride as the final product. This synthesis method is efficient and yields high purity Difluoro(phenylsulfanyl)acetyl chloride, making it suitable for various scientific research applications.
Eigenschaften
CAS-Nummer |
16503-77-8 |
---|---|
Molekularformel |
C8H5ClF2OS |
Molekulargewicht |
222.64 g/mol |
IUPAC-Name |
2,2-difluoro-2-phenylsulfanylacetyl chloride |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)8(10,11)13-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
URWSMHRERUCCAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |
Synonyme |
DIFLUORO(PHENYLSULFANYL)ACETYL CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.